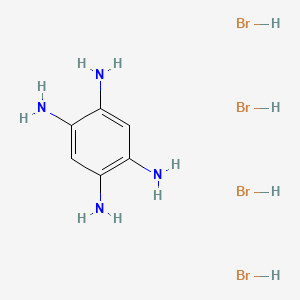

Benzene-1,2,4,5-tetraamine tetrahydrobromide

CAS No.: 1236133-49-5

Cat. No.: VC8061302

Molecular Formula: C6H14Br4N4

Molecular Weight: 461.82 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1236133-49-5 |

|---|---|

| Molecular Formula | C6H14Br4N4 |

| Molecular Weight | 461.82 g/mol |

| IUPAC Name | benzene-1,2,4,5-tetramine;tetrahydrobromide |

| Standard InChI | InChI=1S/C6H10N4.4BrH/c7-3-1-4(8)6(10)2-5(3)9;;;;/h1-2H,7-10H2;4*1H |

| Standard InChI Key | NBTIKSMCYOUYTP-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CC(=C1N)N)N)N.Br.Br.Br.Br |

| Canonical SMILES | C1=C(C(=CC(=C1N)N)N)N.Br.Br.Br.Br |

Introduction

Chemical Identity and Structural Characteristics

Benzene-1,2,4,5-tetraamine tetrahydrobromide is a bromide salt of 1,2,4,5-benzenetetramine, characterized by four amine groups symmetrically positioned on a benzene ring. Its molecular formula is C₆H₁₄Br₄N₄, with a molecular weight of 461.82 g/mol . Key structural and spectral data include:

The compound’s symmetry and high nitrogen content make it a valuable precursor for conductive polymers and coordination complexes .

Synthesis and Industrial Preparation

Synthetic Routes

The synthesis typically begins with 4,6-dinitro-m-dichlorobenzene, which undergoes ammonolysis followed by catalytic hydrogenation. A patent by Chinese researchers (CN103102274A) details this process, achieving a 75% yield of the tetraamine intermediate, which is subsequently brominated .

Key Steps:

-

Ammonolysis: Reaction of 4,6-dinitro-m-dichlorobenzene with aqueous ammonia at 80–100°C.

-

Hydrogenation: Pd/C-catalyzed reduction under H₂ pressure (0.5–1.0 MPa) at 45–60°C.

-

Bromination: Treatment with hydrobromic acid to form the tetrahydrobromide salt .

Optimization Challenges

-

Side Reactions: Uncontrolled bromination may yield mono- or dibrominated byproducts.

-

Purification: Recrystallization from ethanol/water mixtures is critical to achieve >97% purity .

Physicochemical Properties

Thermal Stability

While direct data for the tetrahydrobromide is scarce, its hydrochloride analog decomposes at 200–282°C, suggesting comparable stability for the bromide salt .

Solubility and Reactivity

| Solvent | Solubility (mg/mL) | Conditions |

|---|---|---|

| Water | 14 (analog data) | 25°C, neutral pH |

| DMSO | 50 (analog data) | 25°C |

| Ethanol | Low | Reflux |

The compound’s solubility profile aligns with ionic salts, favoring polar aprotic solvents .

Applications in Materials Science

Polymer Synthesis

Benzene-1,2,4,5-tetraamine tetrahydrobromide serves as a monomer for polybenzimidazoles (PBIs) and polyimides. For example:

-

Reaction with 2,5-dihydroxyterephthalic acid yields poly-1,4-(2,5-dihydroxy)phenylene benzodiimidazole, a high-performance resin with a viscosity >12 dL·g⁻¹, suitable for fiber production .

Coordination Chemistry

The tetraamine acts as a tetradentate ligand, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic or magnetic materials .

| Parameter | Value | Source |

|---|---|---|

| GHS Classification | Not formally assessed | – |

| Storage Recommendations | Desiccate at RT or –20°C | |

| Stability | >2 years in anhydrous conditions |

Caution: As with polyamine salts, avoid inhalation and prolonged skin contact.

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume